molecular formula C12H10O5 B1284208 (S)-(+)-Ascochin CAS No. 935699-58-4

(S)-(+)-Ascochin

Cat. No.: B1284208
CAS No.: 935699-58-4
M. Wt: 234.2 g/mol
InChI Key: XLKIJHXPWYIGIM-RXMQYKEDSA-N
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Mechanism of Action

Target of Action

Ascochin, an isocoumarin derivative and fungal metabolite identified in Ascochyta, demonstrates antimicrobial activity . Its primary targets include Microbotryum violaceum , Phytophthora infestans , and Septoria tritici , which are types of fungi . It also exhibits antialgal activity against Chlorella fusca . These targets play a crucial role in the propagation of fungal and algal species, and by acting on these targets, Ascochin can control their growth and spread.

Mode of Action

It’s known that ascochin acts as an antifungal and antialgal agent This suggests that it likely interacts with its targets in a way that inhibits their growth or disrupts their normal biological processes

Biochemical Pathways

Given its antifungal and antialgal properties, it can be inferred that ascochin likely interferes with the biochemical pathways essential for the growth and reproduction of the targeted fungi and algae

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its overall effectiveness as a therapeutic agent

Result of Action

Given its antifungal and antialgal properties, it can be inferred that ascochin likely causes molecular and cellular changes in the targeted fungi and algae that result in their growth inhibition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other organisms or compounds can affect how Ascochin interacts with its targets.

Biochemical Analysis

Biochemical Properties

Ascochin plays a significant role in biochemical reactions, particularly in the management of reactive oxygen species. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ascochin has been shown to inhibit the growth of the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlorella fusca . These interactions suggest that Ascochin may interfere with essential cellular processes in these organisms, leading to their inhibition or death.

Cellular Effects

Ascochin affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ascochin’s antifungal activity suggests that it may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways . Additionally, its antibacterial properties indicate that Ascochin may inhibit bacterial protein synthesis or disrupt bacterial cell membrane integrity.

Molecular Mechanism

The molecular mechanism of Ascochin involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Ascochin binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways in target organisms . This inhibition can lead to the accumulation of toxic intermediates or the depletion of critical metabolites, ultimately resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ascochin change over time. Ascochin is relatively stable when stored at -20°C, with a stability of up to four years . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Ascochin can lead to adaptive responses in target organisms, such as the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of Ascochin vary with different dosages in animal models. At low doses, Ascochin may exhibit minimal toxicity and effectively inhibit target organisms. At high doses, Ascochin can cause toxic or adverse effects, such as damage to host tissues or disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of Ascochin is required to achieve a significant inhibitory effect.

Metabolic Pathways

Ascochin is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels in target organisms. For example, Ascochin’s inhibition of specific enzymes can lead to the accumulation of certain metabolites, disrupting normal metabolic processes and leading to cell death .

Transport and Distribution

Ascochin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells. For instance, Ascochin may be actively transported into fungal cells, where it exerts its antifungal effects . Its distribution within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of Ascochin plays a crucial role in its activity and function. Ascochin may be directed to specific compartments or organelles within target cells through targeting signals or post-translational modifications. For example, Ascochin may localize to the fungal cell wall or membrane, where it disrupts essential processes and leads to cell death .

Preparation Methods

Ascochin is typically isolated from the endophytic fungus Ascochyta species . The synthetic routes and reaction conditions for Ascochin involve the extraction and purification from fungal cultures.

Chemical Reactions Analysis

Ascochin undergoes various chemical reactions, including:

    Oxidation: Ascochin can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert Ascochin into its corresponding alcohol derivatives.

    Substitution: Ascochin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions include quinone derivatives, alcohols, and substituted isocoumarins .

Scientific Research Applications

Antimicrobial Properties

(S)-(+)-Ascochin exhibits notable antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against:

  • Bacteria : It has shown activity against Bacillus megaterium and other pathogenic bacteria, indicating potential use as a natural antibacterial agent in agricultural practices and food preservation .
  • Fungi : The compound is effective against plant pathogenic fungi such as M. violaceum, suggesting its application in agricultural fungicides to protect crops from fungal infections .

Case Study: Antifungal Efficacy

A study evaluated the antifungal properties of this compound against Magnaporthe oryzae, the causative agent of rice blast disease. The results indicated moderate inhibitory effects on spore germination, supporting its potential as a biocontrol agent in rice cultivation .

Pharmacological Applications

The compound's pharmacological potential is under investigation, particularly in the context of its bioactive properties.

  • Antiparasitic Activity : this compound has been studied for its effects on parasites, showing promise in treating diseases like strongyloidiasis, a neglected tropical disease caused by Strongyloides stercoralis . Its mechanism involves disrupting the life cycle of the parasite.

Case Study: Strongyloidiasis Treatment

A review highlighted the potential role of this compound in managing strongyloidiasis through its antiparasitic properties, emphasizing the need for further clinical studies to establish effective treatment protocols .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying metabolic pathways and enzyme interactions.

  • Metabolic Studies : The compound's structure allows it to be utilized in various assays to explore enzyme kinetics and metabolic pathways involving isocoumarins. Its derivatives have been synthesized for comparative studies in metabolic engineering .

Agricultural Applications

Given its antimicrobial properties, this compound can be leveraged in sustainable agriculture.

  • Natural Pesticide Development : The efficacy against plant pathogens positions this compound as a candidate for developing eco-friendly pesticides that reduce reliance on synthetic chemicals, promoting sustainable farming practices .

Chemical Characterization and Synthesis

Research into the chemical properties and synthesis of this compound has expanded understanding of its structure-activity relationships.

  • Synthetic Modifications : Studies have explored the synthesis of various derivatives from this compound, enhancing its bioactivity and stability for practical applications in pharmaceuticals and agriculture .

Comparison with Similar Compounds

Ascochin is unique due to its specific isocoumarin structure and its broad-spectrum antimicrobial activity. Similar compounds include:

Biological Activity

(S)-(+)-Ascochin is a naturally occurring isocoumarin derivative primarily isolated from the fungal genus Ascochyta. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the isocoumarin family, characterized by a lactone structure that contributes to its bioactivity. The compound's structural features are crucial for its interaction with biological targets.

Property Details
Chemical Formula C₉H₈O₃
Molecular Weight 168.16 g/mol
Solubility Soluble in organic solvents
Source Isolated from Ascochyta spp.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Bacillus megaterium and Escherichia coli. In a study conducted by Bertin Bioreagent, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against B. megaterium . This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. A study highlighted its effectiveness in reducing nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. The compound's IC50 value for nitric oxide inhibition was reported at 8.3 μM, comparable to established anti-inflammatory agents .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects. It has been associated with the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro assays revealed an IC50 value of 28 μg/mL for AChE inhibition, indicating potential therapeutic applications in cognitive disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The disruption of bacterial cell wall integrity and interference with protein synthesis pathways contribute to its antimicrobial effects.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes like nitric oxide synthase plays a role in its anti-inflammatory action.
  • Neuroprotective Mechanism : The inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function.

Case Studies

  • Study on Antimicrobial Activity : A study published in ResearchGate evaluated the antibacterial efficacy of various isocoumarin derivatives, including this compound. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, supporting its use as a natural antimicrobial agent .
  • Inflammation Model Study : In a controlled experiment involving murine macrophages, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in nitric oxide levels, affirming its potential utility in managing inflammatory conditions .
  • Neuroprotection in Animal Models : Preliminary animal studies have suggested that this compound may protect against cognitive decline induced by neurotoxic agents. Behavioral tests showed improved memory retention in treated groups compared to controls .

Properties

IUPAC Name

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIJHXPWYIGIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the absolute configuration of ascochin and how was it determined?

A1: Ascochin was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.

Q2: Were any chemical modifications performed on ascochin and how did this impact its CD spectrum?

A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original ascochin and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.

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